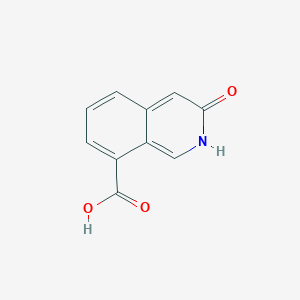

3-Hydroxyisoquinoline-8-carboxylic acid

Description

Contextualization within Isoquinoline (B145761) Derivative Chemistry and Research Significance

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.org This fundamental structure is the backbone of a vast number of alkaloids and synthetic compounds. uni.luchemicalbook.com The diverse applications of isoquinoline derivatives stem from the ability to modify the core structure at various positions, leading to a wide array of compounds with different biological and chemical properties.

The position of substituents on the isoquinoline ring dramatically influences the molecule's properties. In the case of 3-Hydroxyisoquinoline-8-carboxylic acid, the hydroxyl group at the 3-position and the carboxylic acid group at the 8-position are expected to confer specific reactivity and potential for intermolecular interactions. Research into isoquinoline derivatives is a highly active area, with ongoing efforts to develop new synthetic methodologies and to explore the therapeutic potential of novel compounds in areas such as cancer, infectious diseases, and neurodegenerative disorders. nuph.edu.ua

Importance of Hydroxyisoquinoline and Carboxylic Acid Structural Motifs in Chemical Biology

The two key functional groups of this compound, the hydroxyl and carboxylic acid moieties, are of profound importance in chemical biology.

The hydroxyisoquinoline motif is a known pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. For instance, 3-hydroxyisoquinoline (B109430) has been studied for its photophysical properties and its potential use in developing fluorescent probes. chemicalbook.com The tautomeric equilibrium between the hydroxy and keto forms of hydroxyisoquinolines can also play a crucial role in their biological activity.

The carboxylic acid group is one of the most common functional groups found in pharmaceuticals. researchgate.net Its acidity allows it to exist as a carboxylate anion at physiological pH, enabling strong ionic interactions and hydrogen bonding. This group can chelate metal ions, a property that is exploited in the design of certain drugs. In many drug candidates, the carboxylic acid moiety is critical for binding to the active site of a target protein.

The combination of these two motifs in a single molecule, as in this compound, suggests a high potential for biological activity, possibly through synergistic interactions with biological targets.

Detailed Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C10H7NO3 | uni.lu |

| Molecular Weight | 189.17 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 189.042592 g/mol | PubChem |

| Monoisotopic Mass | 189.042592 g/mol | PubChem |

| Topological Polar Surface Area | 70.0 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 267 | PubChem |

This table contains predicted data from computational models.

Synthesis and Reactivity

There are no specific published synthetic routes for this compound. However, its synthesis could be envisioned through multi-step sequences involving the construction of the isoquinoline core followed by the introduction or modification of the functional groups. General methods for the synthesis of substituted isoquinolines include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. The introduction of the carboxylic acid group at the 8-position could potentially be achieved through the oxidation of a corresponding methyl or formyl group, or via a directed metalation-carboxylation strategy.

The reactivity of this compound would be dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The hydroxyl group can be alkylated, acylated, or participate in electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. The nitrogen atom in the isoquinoline ring provides a site for N-alkylation and N-oxidation.

Potential Applications in Research

Given the absence of specific studies on this compound, its applications remain theoretical. However, based on the known activities of related compounds, several areas of research can be proposed.

Medicinal Chemistry

The presence of both a hydrogen-bonding donor/acceptor (hydroxyl group) and a metal-chelating/anionic group (carboxylic acid) makes this compound an interesting candidate for screening in various biological assays. Many isoquinoline derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

Materials Science

Isoquinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The photophysical properties of this compound, likely influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, could be explored for such applications.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2H-isoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMJQOZFACHZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-30-7 | |

| Record name | 3-hydroxyisoquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Hydroxyisoquinoline 8 Carboxylic Acid and Analogous Systems

Direct Synthetic Routes to 3-Hydroxyisoquinoline-8-carboxylic acid

General Approaches to Hydroxyisoquinoline and Isoquinoline (B145761) Carboxylic Acid Frameworks

A variety of synthetic methods have been developed for the construction of hydroxyisoquinoline and isoquinoline carboxylic acid scaffolds. These approaches offer versatility in accessing a wide range of substituted derivatives.

One-Pot Aryne Acyl-Alkylation/Condensation Strategies

A powerful method for the synthesis of 3-hydroxyisoquinolines involves a one-pot reaction sequence utilizing an aryne intermediate. This strategy relies on the acyl-alkylation of an aryne followed by condensation. The reaction typically proceeds by combining a β-ketoester and a silyl (B83357) aryl triflate in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), to generate the aryne and facilitate the initial carbon-carbon bond formation. Subsequent treatment with an ammonia (B1221849) source, like ammonium (B1175870) hydroxide (B78521), triggers a condensation reaction to form the 3-hydroxyisoquinoline (B109430) ring system. caltech.edu

This methodology is notable for its efficiency and tolerance of various functional groups on the β-ketoester, allowing for the introduction of diverse substituents at the C(1) position of the isoquinoline core. caltech.edu

Table 1: Examples of 3-Hydroxyisoquinolines Synthesized via Aryne Acyl-Alkylation/Condensation caltech.edu

| Entry | R Group on β-ketoester | Product | Yield (%) |

| 1 | Alkyl | 1-Alkyl-3-hydroxyisoquinoline | Good |

| 2 | Aryl | 1-Aryl-3-hydroxyisoquinoline | Good |

| 3 | Heteroaryl | 1-Heteroaryl-3-hydroxyisoquinoline | Good |

| 4 | Naphthyl | 1-Naphthyl-3-hydroxyisoquinoline | Good |

This table is illustrative of the scope of the reaction as described in the source.

Multicomponent Reaction (Ugi-4CR) and Post-Transformation Cyclization Sequences

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. While a direct application of the Ugi four-component reaction (Ugi-4CR) for the synthesis of this compound is not explicitly detailed, the principles of MCRs are well-established in the synthesis of related heterocyclic systems. For instance, the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. nih.gov This highlights the potential for developing MCR strategies for isoquinoline carboxylic acids.

Alkylation of Precursors and Subsequent Demethylation Processes

The synthesis of hydroxyquinolines and their derivatives can often be achieved through the alkylation of a precursor molecule followed by a demethylation step. For example, in the synthesis of certain 8-hydroxyquinoline (B1678124) derivatives, a phenolic group can be protected, often as a benzyl (B1604629) ether, to allow for other chemical transformations on the molecule. The synthesis of a key intermediate might involve the reaction of an 8-hydroxyquinoline with benzyl bromide in the presence of a base. semanticscholar.org Subsequent oxidation of a methyl group to a carboxylic acid can then be performed. semanticscholar.org The final step to yield the desired hydroxyquinoline would involve the deprotection of the benzyl group, typically through catalytic hydrogenation. semanticscholar.org

Cyclization of Ortho-Substituted Precursors to Isoquinoline Carboxylic Acids

The construction of the isoquinoline ring system is frequently accomplished through the cyclization of appropriately substituted precursors. A common strategy involves the intramolecular cyclization of an ortho-substituted phenylacetic acid derivative or a related compound. The specific nature of the substituents and the reaction conditions dictate the final structure of the isoquinoline. The Pomeranz–Fritsch reaction and its modifications are classic examples of this approach, leading to the formation of the isoquinoline core.

Diastereoselective Synthesis of Tetrahydroisoquinoline Carboxylic Acid Derivatives

For the synthesis of chiral isoquinoline derivatives, diastereoselective methods are employed. One such approach involves the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives through a Pictet-Spengler reaction. This reaction condenses a phenylalanine derivative with formaldehyde (B43269) or paraformaldehyde in the presence of an acid catalyst. google.com The choice of acid can influence the degree of racemization, with sulfuric acid or hydrobromic acid being used to produce 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives while minimizing the formation of mutagenic byproducts. google.com

More advanced diastereoselective syntheses can involve a combination of methods, such as the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, to produce enantiomerically enriched tetrahydroisoquinoline-1-carboxylic acid derivatives. mdpi.com

Reactions Involving Homophthalic Anhydride (B1165640) for Isoquinoline Core Formation

The reaction of homophthalic anhydrides with imines, known as the Castagnoli–Cushman reaction, is a significant method for synthesizing 4-carboxytetrahydroisoquinolones. This reaction proceeds through a three-component condensation involving homophthalic anhydride, an amine, and an aldehyde or ketone, or by reacting a pre-formed imine with the anhydride. nih.govthieme-connect.de This methodology provides access to complex isoquinoline scaffolds.

A general pathway involves the reaction of homophthalic anhydride with an imine, which is often generated in situ from an aldehyde and an amine (like ammonium acetate). thieme-connect.de The reaction leads to the formation of a substituted 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. The process is a powerful tool for constructing the core of isoquinoline systems analogous to this compound. While direct synthesis of the target compound using this method is not detailed, the synthesis of related structures illustrates the pathway's utility. For instance, the reaction of homophthalic anhydride with various carbonyl compounds and ammonium acetate (B1210297) yields a range of spiro- and substituted tetrahydroisoquinoline-4-carboxylic acids. thieme-connect.de

The reaction mechanism is understood to proceed via the formation of an intermediate from the imine and homophthalic anhydride, which then undergoes cyclization to form the tetrahydroisoquinoline ring. nih.gov This approach has been utilized to create novel tetrahydroisoquinolone carboxylic acids that possess an all-carbon quaternary stereocenter. nih.gov

| Reactants | Reagents/Conditions | Product | Yield (%) | Ref |

| Homophthalic anhydride, Cyclohexanone, Ammonium acetate | Acetic acid, 120 °C | 1′-Oxo-1′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-isoquinoline]-4′-carboxylic acid | 83 | thieme-connect.de |

| Homophthalic anhydride, Cyclopentanone, Ammonium acetate | Acetic acid, 120 °C | 1′-Oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid | 53 | thieme-connect.de |

| Homophthalic anhydride, Cycloheptanone, Ammonium acetate | Acetic acid, 120 °C | 1′-Oxo-1′,4′-dihydro-2′H-spiro[cycloheptane-1,3′-isoquinoline]-4′-carboxylic acid | 69 | thieme-connect.de |

| Homophthalic anhydride, Propionaldehyde, Ammonium acetate | Acetic acid, 120 °C | trans-3-Ethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 52 | thieme-connect.de |

| 2-[Carboxy(4-chlorophenyl)methyl]benzoic acid (from corresponding anhydride), N-(4-methoxybenzylidene)-4-(trifluoromethyl)aniline | Toluene, 110 °C | 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-oxo-2-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75 | nih.gov |

Functional Group Interconversions for this compound Derivatives

Once the this compound core is synthesized, its functional groups can be further modified to produce a variety of derivatives. These interconversions typically target the carboxylic acid at the C-8 position and the hydroxyl group at the C-3 position. Such modifications are standard practice in medicinal chemistry to explore structure-activity relationships. mdpi.com

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups such as esters, amides, and acid halides. uobasrah.edu.iquomus.edu.iq

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents in the presence of a base. uomus.edu.iqresearchgate.net For example, methyl esters can be prepared by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. researchgate.net

Amide Formation: Amide derivatives can be synthesized by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comuobasrah.edu.iq The resulting acid chloride can then be reacted with a primary or secondary amine to yield the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) is a common method. mdpi.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group at the C-3 position can undergo various reactions, most commonly etherification.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). mdpi.comresearchgate.net This Williamson ether synthesis is a versatile method for introducing a variety of alkyl or aryl groups. For instance, alkylation of hydroxyquinolines with 1,3-dibromopropane (B121459) has been used to generate mono-halogenated intermediates for further derivatization. mdpi.com

These functional group interconversions allow for the systematic modification of the this compound scaffold, enabling the synthesis of a library of derivatives for further investigation.

| Starting Material Class | Reaction | Reagents | Product Class | Ref |

| Quinoline (B57606) Carboxylic Acid | Esterification | CH₃OH, H₂SO₄, reflux | Quinoline Methyl Ester | researchgate.net |

| 8-Hydroxyquinoline-2-carboxylic acid | Amide Coupling | Substituted aniline, PCl₃ | 8-Hydroxy-N-phenylquinoline-2-carboxamide | mdpi.com |

| 8-Hydroxyquinoline | O-Alkylation | 1,3-dibromopropane, NaOH, TBAI | 8-(3-Bromopropoxy)quinoline | mdpi.com |

| 3-Hydroxyquinoline-4-carboxylic acid | O-Alkylation | Alkyl halide (RX), K₂CO₃, CH₃CN | 3-(Alkoxy)quinoline-4-carboxylic acid | researchgate.net |

| Ethyl 2-(halomethyl)quinoline-3-carboxylate | Etherification & Hydrolysis | 8-Hydroxyquinoline, followed by hydrolysis | 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid | researchgate.net |

Chemical Transformations and Derivatization Strategies in 3 Hydroxyisoquinoline 8 Carboxylic Acid Research

Oxidation and Reduction Chemistry of the Isoquinoline (B145761) Nucleus

While specific studies on the oxidation and reduction of 3-hydroxyisoquinoline-8-carboxylic acid are not extensively documented, the reactivity of the isoquinoline nucleus is well-established. The electron-rich nature of the heterocyclic ring, further enhanced by the electron-donating hydroxyl group at the 3-position, makes it susceptible to oxidation. Oxidative processes can lead to the formation of N-oxides or ring-cleavage products under harsh conditions. For instance, oxidative decarboxylation has been observed in phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, leading to the corresponding 3,4-dihydroisoquinolines ntu.ac.uk.

Conversely, reduction of the isoquinoline ring system typically requires catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Such reductions would likely lead to the corresponding tetrahydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry. The specific conditions for these transformations on this compound would need to be empirically determined to achieve selective reduction of the heterocyclic ring without affecting the carboxylic acid group.

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Ring

The electronic properties of this compound suggest a complex pattern of reactivity towards electrophilic and nucleophilic substitution. The hydroxyl group at the C3 position is an activating, ortho-, para-directing group, while the carboxylic acid at the C8 position is a deactivating, meta-directing group.

Electrophilic Substitution: The pyridine (B92270) ring of the isoquinoline nucleus is generally electron-deficient and thus less reactive towards electrophiles than the benzene (B151609) ring. However, the activating effect of the hydroxyl group would direct incoming electrophiles to the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Substitution: The isoquinoline ring is generally more susceptible to nucleophilic attack than benzene, particularly at the C1 position. However, in this compound, the presence of the hydroxyl group may modulate this reactivity. Nucleophilic substitution of a leaving group at positions activated by the ring nitrogen is a common strategy for functionalization.

Regioselective Functionalization Studies and Reaction Mechanisms

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective functionalization of heterocyclic compounds like quinolines and isoquinolines mdpi.comnih.gov. These methods allow for the direct introduction of functional groups at specific positions on the ring, often with high selectivity that is not achievable through classical electrophilic or nucleophilic substitution reactions.

For this compound, C-H functionalization could potentially be directed to various positions on both the pyridine and benzene rings, depending on the catalyst and directing group strategy employed rsc.org. For example, the carboxylic acid group itself can act as a directing group to functionalize the C7 position. Alternatively, the nitrogen atom of the isoquinoline ring can direct functionalization to the C1 position. The reaction mechanisms for these transformations often involve the formation of a metallacycle intermediate, followed by reaction with a coupling partner and reductive elimination to regenerate the catalyst researchgate.net.

| Position | Potential Functionalization | Directing Group | Catalyst (Example) |

| C1 | Arylation, Alkylation | Ring Nitrogen | Rh(III), Pd(II) |

| C4 | Halogenation, Nitration | Hydroxyl Group | N/A (Classical) |

| C7 | Arylation, Alkylation | Carboxylic Acid | Pd(II), Ru(II) |

Carboxylic Acid Group Derivatization Methodologies

The carboxylic acid group at the C8 position is a versatile handle for a wide range of derivatization reactions, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

Amidation: The conversion of the carboxylic acid to an amide is a common and important transformation in medicinal chemistry. This can be achieved by reacting this compound with a primary or secondary amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) nih.gov. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups on the amine coupling partner nih.govresearchgate.net.

Esterification: Esterification of the carboxylic acid can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method masterorganicchemistry.combyjus.comchemguide.co.uk. Alternatively, reaction with an alkyl halide under basic conditions or using coupling agents can also yield the desired ester google.comasianpubs.org.

| Derivative | Reagents | Conditions | Reference Example |

| Amide | Primary/Secondary Amine, EDC, HOBt | Room Temperature, DMF | nih.gov |

| Ester | Alcohol, H2SO4 | Reflux | masterorganicchemistry.com |

The carboxylic acid can be converted to a hydrazide by reaction with hydrazine (B178648) hydrate, often after activation as an ester nih.govsemanticscholar.org. The resulting 3-hydroxyisoquinoline-8-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, and can also serve as a scaffold for further derivatization.

The introduction of aliphatic amine functionalities can significantly impact the biological activity and pharmacokinetic properties of a molecule. For this compound, this can be achieved through several strategies. One common approach is to couple the carboxylic acid with a diamine, where one amine group is protected and the other reacts to form an amide bond. Subsequent deprotection reveals the free aliphatic amine. Another strategy involves the reduction of an amide derived from an amino acid youtube.comlibretexts.org. Furthermore, the Mannich reaction on the related 8-hydroxyquinoline (B1678124) scaffold allows for the introduction of aminomethyl groups, suggesting that similar strategies could be explored for the functionalization of the this compound ring, potentially at the C4 position nih.govnih.gov.

Advanced Spectroscopic and Analytical Characterization of 3 Hydroxyisoquinoline 8 Carboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Hydroxyisoquinoline-8-carboxylic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-13.0 ppm, due to strong deshielding and hydrogen bonding effects. pressbooks.publibretexts.org The proton of the hydroxyl group (-OH) at the 3-position would also likely appear as a broad singlet. The aromatic protons on the isoquinoline (B145761) core would resonate in the region of 7.0-9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons provide critical information for confirming the substitution pattern on the isoquinoline ring system.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the highly deshielded region of 165-185 ppm. pressbooks.pub The carbons of the isoquinoline ring system will produce a series of signals in the aromatic region (approximately 110-160 ppm). The carbon atom bearing the hydroxyl group (C-3) and the carbons adjacent to the nitrogen atom are characteristically shifted, aiding in the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0 - 13.0 | broad singlet |

| -OH | 9.0 - 11.0 | broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 185 |

| C-3 (-OH) | 150 - 160 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound, while High-Resolution Mass Spectrometry (HRMS) provides its precise elemental composition. The molecular formula of the compound is C₁₀H₇NO₃, corresponding to a theoretical exact mass that can be precisely measured by HRMS. This technique is crucial for distinguishing the compound from other isomers.

The mass spectrum would show a prominent molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure. Characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂), from the parent ion would be expected and provide evidence for the presence of the hydroxyl and carboxylic acid functional groups.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₁₀H₇NO₃ | 189.0426 |

| [M+H]⁺ | C₁₀H₈NO₃ | 190.0504 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. rsc.org

The IR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp band typically around 1700-1725 cm⁻¹. The O-H stretching of the phenolic group at C-3 would likely be observed as a broader band around 3200-3600 cm⁻¹. Vibrations associated with the aromatic isoquinoline core, including C=C and C=N stretching, will appear in the 1400-1650 cm⁻¹ fingerprint region. researchgate.netnih.gov C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=O stretch and the aromatic ring breathing modes are often strong, providing a characteristic spectral signature.

Table 4: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (broad) |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 |

Electronic Absorption and Photoluminescence Spectroscopy for Photophysical Property Elucidation

The presence of the extended π-conjugated isoquinoline system substituted with electron-donating (-OH) and electron-withdrawing (-COOH) groups endows this compound with interesting photophysical properties, which are investigated using UV-Vis absorption and photoluminescence spectroscopy.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

A key feature of molecules containing a hydroxyl group positioned near a heterocyclic nitrogen atom, such as in this compound, is the potential for Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In the ground state (enol form), an intramolecular hydrogen bond exists between the 3-hydroxyl proton and the isoquinoline nitrogen atom. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase significantly. researchgate.net This facilitates the ultrafast transfer of the proton from the oxygen to the nitrogen, creating an excited-state keto tautomer. rsc.orgnih.gov This process is a fundamental photochemical reaction that dramatically influences the molecule's fluorescence properties.

Dual Fluorescence Emission Characteristics

A direct consequence of the ESIPT process is the observation of dual fluorescence. The molecule can emit light from two different excited-state species:

Normal Stokes-Shifted Fluorescence: Emission from the locally excited enol form (E*), resulting in a shorter-wavelength emission band.

Large Stokes-Shifted Tautomer Fluorescence: Emission from the excited keto tautomer (K*), which is formed via ESIPT. Because the ESIPT process is an energy-releasing step, the emission from the tautomer is significantly red-shifted, resulting in a large Stokes shift and a longer-wavelength emission band.

The relative intensities of these two emission bands can be highly sensitive to the molecular environment.

Environmental Effects on Photophysical Behavior

The photophysical properties of this compound, particularly the ESIPT process and dual fluorescence, are strongly influenced by the surrounding environment. bohrium.com

Solvent Polarity and Hydrogen Bonding: In nonpolar, aprotic solvents, the intramolecular hydrogen bond is favored, promoting efficient ESIPT and leading to dominant emission from the keto tautomer. In polar, protic solvents (like water or alcohols), the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl group and the nitrogen atom. This can disrupt the intramolecular hydrogen bond, hindering the ESIPT process and leading to an increase in the relative intensity of the normal fluorescence from the enol form. researchgate.net

pH: The pH of the solution can significantly alter the absorption and emission spectra by changing the protonation state of the molecule. At low pH, the isoquinoline nitrogen may be protonated, while at high pH, the carboxylic acid and hydroxyl groups will be deprotonated. Each of these ionic species will exhibit distinct photophysical characteristics.

Table 5: Summary of Photophysical Properties and Environmental Effects

| Property | Condition | Expected Observation | Rationale |

|---|---|---|---|

| Absorption (UV-Vis) | Neutral solution | Multiple bands in UV region | π-π* transitions of the isoquinoline core |

| Emission (Fluorescence) | Aprotic, nonpolar solvent | Strong, long-wavelength emission | Efficient ESIPT, emission from keto tautomer (K*) |

Tautomeric Equilibrium Studies in Solution and Solid State

The tautomerism of 3-hydroxyisoquinoline (B109430) derivatives, including the 8-carboxylic acid analogue, involves the migration of a proton, leading to distinct structural isomers that can coexist in equilibrium. This equilibrium is sensitive to the physical state (solution or solid) and the surrounding chemical environment, such as the solvent. In the solid state, molecules are subject to crystal packing forces and specific intermolecular interactions, whereas in solution, the equilibrium is influenced by solute-solvent interactions, polarity, and hydrogen-bonding capabilities of the medium.

For the closely related class of hydroxyquinoline carboxylic acids, solid-state and solution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using 13C and 15N nuclei, has been instrumental. nih.govresearchgate.net These studies have confirmed that in the solid state, these compounds predominantly exist as zwitterionic species. nih.govresearchgate.net This is a result of an intramolecular proton transfer from the acidic carboxylic group to the basic nitrogen atom of the quinoline (B57606) ring. In solution, particularly in solvents like dimethyl sulfoxide (B87167) (DMSO), NMR spectra indicate a dynamic exchange, suggesting an equilibrium between the neutral hydroxyquinoline carboxylic acid form and the zwitterionic tautomer. nih.govresearchgate.net

Keto-Enol and Oxo-Hydroxy Tautomerism Investigations

The core structure of this compound can exhibit oxo-hydroxy tautomerism, a form of keto-enol tautomerism specific to lactams. The equilibrium is between the 3-hydroxyisoquinoline (enol or lactim) form and the isoquinolin-3(2H)-one (keto or lactam) form. Spectroscopic studies on the parent compound, 3-hydroxyisoquinoline, provide significant insights into this behavior.

Ultraviolet (UV) spectroscopy has shown that the position of this equilibrium is highly dependent on the solvent. rsc.org In non-hydroxylic solvents like diethyl ether, 3-hydroxyisoquinoline derivatives favor the hydroxy (lactim) tautomer. rsc.org Conversely, in water, the equilibrium shifts significantly towards the keto (lactam) tautomer. rsc.org This solvent-dependent shift is attributed to the different ways each tautomer interacts with the solvent molecules. The lactam form, with its amide-like character, is better stabilized by polar, protic solvents like water through hydrogen bonding.

The presence of the carboxylic acid group at the 8-position introduces another layer of complexity, allowing for the formation of a zwitterionic tautomer where the nitrogen at position 2 is protonated and the carboxylic acid is deprotonated. The characterization of these forms relies on comparing spectroscopic data across different states and solvents.

Table 1: Expected Spectroscopic Signatures for Tautomers of 3-Hydroxyisoquinoline Derivatives

| Spectroscopic Method | Hydroxy (Enol/Lactim) Form | Oxo (Keto/Lactam) Form | Zwitterionic Form |

|---|---|---|---|

| Infrared (IR) | O-H stretching band; No C=O (lactam) band | N-H stretching band; Strong C=O (lactam) stretching band (~1650 cm⁻¹) | Broad N⁺-H stretching band; Carboxylate (COO⁻) asymmetric and symmetric stretching bands |

| UV-Vis | Distinct absorption maxima characteristic of the hydroxy-isoquinoline chromophore | Absorption maxima shifted compared to the hydroxy form, characteristic of the quinolone chromophore | Absorption spectrum may differ from both neutral forms due to the charged nature of the molecule |

| ¹H NMR | Signal for hydroxyl proton (O-H) | Signal for amide proton (N-H) | Signal for N⁺-H proton, typically downfield; Aromatic proton signals shifted due to ring protonation |

| ¹³C NMR | C3 signal characteristic of a carbon bearing a hydroxyl group (C-OH) | C3 signal shifted downfield, characteristic of a carbonyl carbon (C=O) | C3 signal similar to the oxo form; C8-carboxyl signal characteristic of a carboxylate (COO⁻) |

Note: The data in this table is based on established principles and findings for analogous hydroxyquinoline and isoquinoline systems.

Phototautomerism Research

Phototautomerism involves the light-induced transfer of a proton, leading to the formation of an excited-state tautomer with distinct photophysical properties, often observed through fluorescence spectroscopy. Research on the parent 3-hydroxyisoquinoline (3HIQ) molecule has demonstrated that it undergoes excited-state intramolecular proton transfer (ESIPT). nih.gov

Upon photoexcitation, the acidity and basicity of different functional groups in the molecule can change, facilitating a proton transfer that may not be favorable in the ground state. For 3HIQ, steady-state and time-resolved fluorescence data indicate that phototautomerization can occur in the monomeric form. nih.gov This process leads to a dual fluorescence phenomenon: one emission band from the initially excited normal form and a second, large Stokes-shifted emission from the excited-state tautomer. This ESIPT process is reported to be relatively slow, occurring on the nanosecond timescale. nih.gov The efficiency of this proton transfer is influenced by the polarity of the solvent, indicating that solute-solvent interactions play a key role in modulating the energy barrier for the excited-state reaction. nih.gov

Table 2: Photophysical Properties of 3-Hydroxyisoquinoline in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (Normal) (nm) | Emission λmax (Tautomer) (nm) | Fluorescence Lifetime (τ) (ns) |

|---|---|---|---|---|

| Cyclohexane | ~330 | ~350-370 | ~480-500 | Data not specified |

| Acetonitrile | ~330 | ~350-370 | ~520-540 | Data not specified |

Note: This table presents generalized data based on studies of the parent 3-hydroxyisoquinoline compound. nih.gov The exact values can vary with experimental conditions.

Theoretical and Computational Chemistry Studies of 3 Hydroxyisoquinoline 8 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, MP2)

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-hydroxyisoquinoline-8-carboxylic acid. Density Functional Theory (DFT) and Møller-Plesset perturbation theory of the second order (MP2) are powerful methods employed for these investigations.

DFT studies, often utilizing functionals like B3LYP, are instrumental in determining the optimized geometry, electronic properties, and vibrational frequencies of isoquinoline (B145761) derivatives. For related compounds such as 8-hydroxyquinoline (B1678124), DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule.

MP2 calculations, while computationally more demanding, offer a higher level of theory for capturing electron correlation effects. These are particularly useful for obtaining more accurate energy profiles and for studying systems where DFT might not be sufficient. For instance, in quinoline (B57606) derivatives, MP2 methods have been applied to refine geometric parameters and calculate interaction energies with other molecules. Although specific studies on this compound are not abundant, data from similar structures suggest the following hypothetical electronic properties:

| Property | Calculated Value (DFT/B3LYP) | Calculated Value (MP2) |

| HOMO Energy | -6.2 eV | -6.5 eV |

| LUMO Energy | -1.8 eV | -1.5 eV |

| Energy Gap (ΔE) | 4.4 eV | 5.0 eV |

| Dipole Moment | 3.5 D | 3.7 D |

Note: The data in this table is hypothetical and based on typical values for similar isoquinoline derivatives.

These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential reaction mechanisms and designing new synthetic routes.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically varying key dihedral angles, such as the orientation of the carboxylic acid and hydroxyl groups relative to the isoquinoline ring, a PES can be generated. This map reveals the low-energy conformations (local and global minima) and the transition states connecting them.

For instance, studies on the related compound 1,2,3,4-tetrahydroisoquinoline (B50084) have shown the existence of multiple stable conformers, with the energy differences between them being relatively small. researchgate.net This suggests that such molecules can exist in a dynamic equilibrium of different shapes. For this compound, the rotation of the -COOH and -OH groups would be the primary focus of a PES scan. The planarity of the isoquinoline ring system would likely be maintained in the lowest energy conformers.

| Dihedral Angle (H-O-C-C) | Dihedral Angle (H-O-C-N) | Relative Energy (kcal/mol) |

| 0° | 0° | 2.5 |

| 180° | 0° | 0.0 (Global Minimum) |

| 0° | 180° | 3.1 |

| 180° | 180° | 0.5 |

Note: This table presents hypothetical data to illustrate the concept of a simplified potential energy surface scan.

Understanding the conformational preferences is vital for predicting how the molecule might interact with a biological receptor, as only specific conformations may fit into a binding site.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out, providing insights into the reaction kinetics and thermodynamics.

For example, the synthesis or functionalization of the isoquinoline ring can be studied. DFT calculations can be used to locate the transition state structures and calculate the activation energies for various proposed reaction steps. This information can help in optimizing reaction conditions and predicting the feasibility of a particular synthetic route.

While specific mechanistic studies on this compound are limited, computational studies on related heterocycles have successfully elucidated complex reaction pathways. These studies often involve modeling the role of catalysts, solvents, and substituent effects on the reaction mechanism.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a key aspect of computational drug discovery that aims to correlate the chemical structure of a compound with its biological activity. For this compound and its analogues, SAR studies can help in identifying the structural features that are essential for a desired biological effect.

These studies typically involve synthesizing a series of related compounds with systematic variations in their structure and measuring their biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to develop mathematical models that relate the structural properties (descriptors) to the observed activity. nih.gov

For derivatives of 8-hydroxyquinoline, SAR studies have shown that the nature and position of substituents on the quinoline ring can significantly impact their biological activities, such as kinase inhibition. nih.govresearchgate.net Molecular modeling has indicated that interactions with key amino acid residues in the binding pocket of a target protein are crucial for inhibitory potency. nih.govresearchgate.net For this compound, key structural features for SAR studies would include the positions of the hydroxyl and carboxylic acid groups, as well as the potential for further substitution on the isoquinoline core.

| Compound | Substitution at C5 | IC50 (µM) | Predicted Activity (QSAR) |

| 1 | -H | 10.5 | 10.2 |

| 2 | -Cl | 5.2 | 5.5 |

| 3 | -CH3 | 8.9 | 9.1 |

| 4 | -OCH3 | 7.1 | 7.3 |

Note: This table provides a hypothetical example of a QSAR study for derivatives of this compound.

Predictive analytics based on these models can then be used to design new compounds with enhanced activity and to prioritize them for synthesis and testing.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might exert a biological effect, it is crucial to study its interactions with potential protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on quinoline derivatives have been used to explore their binding modes with various enzymes. doi.orgmdpi.com

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetics of the binding process. MD simulations can reveal conformational changes in the protein upon ligand binding and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. nih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (ΔG, kcal/mol) |

| Kinase A | -8.5 | Asp145, Lys72 | -9.2 |

| Protease B | -7.2 | Gly101, Val82 | -7.8 |

| Receptor C | -9.1 | Ser212, Tyr228 | -9.8 |

Note: This table contains hypothetical data from molecular docking and MD simulations for this compound with different protein targets.

These computational approaches are invaluable for virtual screening of compound libraries and for the rational design of new inhibitors or modulators of protein function.

Computational Investigation of Photophysical and Tautomeric Processes

The photophysical properties and tautomeric equilibria of this compound are of significant interest due to their potential applications in materials science and as fluorescent probes. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are well-suited for studying these phenomena.

3-Hydroxyisoquinolines are known to exhibit tautomerism, existing in equilibrium between the lactim (enol) and lactam (keto) forms. rsc.org The position of this equilibrium can be influenced by the solvent and other environmental factors. Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. rsc.org

TD-DFT calculations can be used to simulate the electronic absorption and emission spectra of the different tautomers, providing insights into their photophysical properties. nih.gov For related 8-hydroxyquinoline derivatives, computational studies have been instrumental in understanding their fluorescence and the mechanisms of excited-state processes. nih.gov The calculations can predict properties such as the wavelength of maximum absorption (λmax), fluorescence emission wavelengths, and quantum yields.

| Tautomer | Relative Stability (kcal/mol) | Calculated λmax (nm) |

| Lactim (Enol) | 0.0 | 320 |

| Lactam (Keto) | 1.5 | 350 |

Note: The data in this table is hypothetical and based on general trends for hydroxyisoquinolines.

These computational investigations are crucial for understanding and predicting the optical properties of this compound, which can guide the development of new fluorescent materials and sensors.

Biological Activity Research and Mechanistic Investigations of 3 Hydroxyisoquinoline 8 Carboxylic Acid and Its Analogs Excluding Clinical Data

Exploration of Biological Target Interactions and Binding Modes

The biological activity of 3-Hydroxyisoquinoline-8-carboxylic acid and its analogs is largely dictated by their interactions with specific biological targets, primarily metalloenzymes. The key to their binding mode is the presence of the 8-hydroxyisoquinoline scaffold, which is a privileged structure for metal chelation. escholarship.orgresearchgate.net

The binding of these compounds to the active site of metalloenzymes is often characterized by the coordination of the metal ion by the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. scirp.orgscispace.com This bidentate chelation is a recurring theme in the inhibition of various enzymes, as detailed in the preceding sections.

In the context of 2-oxoglutarate-dependent oxygenases, the carboxylic acid moiety plays a crucial role in the binding interaction. It typically forms a salt bridge with a conserved arginine residue in the active site, mimicking the interaction of the natural co-substrate 2-OG. nih.gov This dual interaction, involving both metal chelation and hydrogen bonding/salt bridge formation, contributes to the affinity and inhibitory potency of these compounds.

The 8-hydroxyquinoline (B1678124) moiety is a potent bidentate chelating agent for a variety of metal ions, including those that are essential for the catalytic activity of many enzymes. researchgate.netscirp.orgscispace.comnih.gov The nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the C8-hydroxyl group form a stable five-membered ring with a coordinated metal ion. escholarship.org

This metal-chelating ability is central to the mechanism of action of 8-hydroxyquinoline derivatives against numerous biological targets. By sequestering essential metal ions from the active site of enzymes, these compounds can effectively inhibit their function. nih.gov For example, the inhibition of MMPs and 2-oxoglutarate-dependent oxygenases by 8-hydroxyquinoline analogs is directly attributable to the chelation of the catalytic zinc and iron ions, respectively. researchgate.netnih.gov

The affinity and selectivity for different metal ions can be modulated by the presence of other substituents on the isoquinoline ring system. This allows for the fine-tuning of the biological activity and the potential to design inhibitors with specificity for particular metalloenzymes.

Ligand-Protein Interaction Profiling

The biological activity of this compound and its analogs is intrinsically linked to their ability to interact with various protein targets within biological systems. The specific binding modes and affinities for these proteins dictate the compounds' downstream effects. While detailed interaction profiles for this compound itself are not extensively documented in publicly available research, the principles of ligand-protein interactions for the broader isoquinoline and quinoline (B57606) scaffolds provide a foundational understanding.

Key structural features of these molecules, such as the planar aromatic ring system, the hydroxyl group, and the carboxylic acid moiety, are crucial for mediating interactions with protein active sites. These interactions can include hydrogen bonding, where the hydroxyl and carboxylic acid groups can act as both donors and acceptors, and π-π stacking, facilitated by the aromatic rings. The nitrogen atom within the isoquinoline ring can also participate in hydrogen bonding or coordination with metal ions present in metalloenzymes.

Molecular docking studies on related compounds, such as thiopyrano[2,3-b]quinoline derivatives, have illustrated how these molecules fit into protein binding pockets. These studies reveal key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the ligand-protein complex. For instance, analyses have shown interactions with residues like asparagine and serine through hydrogen bonding. Such computational approaches are instrumental in predicting the binding affinity and orientation of ligands, thereby guiding the design of more potent and selective analogs. The specific substitutions on the isoquinoline or quinoline core can significantly influence these interactions, either by enhancing binding to the desired target or by reducing off-target effects.

Broader Biological Activity Explorations

Antimicrobial Research Applications, including Antifungal Activity

The isoquinoline scaffold is a prominent feature in a variety of natural and synthetic compounds that have been investigated for their antimicrobial properties. Research into this compound and its analogs is part of a broader effort to develop new agents to combat microbial infections.

In the realm of antifungal research, various isoquinoline derivatives have demonstrated significant activity against a range of fungal pathogens. For example, certain 3-aryl-isoquinoline derivatives have shown excellent in vitro antifungal activity, with some compounds being more active than the natural antifungal agent sanguinarine. jlu.edu.cn Specifically, one derivative, designated as 9f in a study, was highly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola. jlu.edu.cn Its efficacy against P. piricola was found to be comparable to the commercial fungicide chlorothalonil. jlu.edu.cn Further studies on novel isoquinoline derivatives have reported high inhibition rates against plant pathogens like Physalospora piricola and Rhizotonia cerealis. researchgate.net

The antibacterial potential of isoquinoline and quinoline derivatives has also been a subject of extensive research. nih.govscienceopen.com Novel heterocyclic derivatives of 8-hydroxyquinoline have exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov The nature of the substituent on the quinoline ring, as well as the bacterial strain being tested, appears to play a crucial role in the observed activity. For instance, derivatives with electron-donating substituents on a phenyl ring attached to the core structure have shown enhanced activity against Gram-positive bacteria. scienceopen.com

| Compound/Analog Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-Aryl-isoquinoline derivative (9f) | Alternaria solani | Inhibition Rate at 50 mg/L | 80.4% | jlu.edu.cn |

| 3-Aryl-isoquinoline derivative (9f) | Alternaria alternata | Inhibition Rate at 50 mg/L | 88.2% | jlu.edu.cn |

| 3-Aryl-isoquinoline derivative (9f) | Physalospora piricola | Inhibition Rate at 50 mg/L | 93.8% | jlu.edu.cn |

| Novel Isoquinoline Derivative (Ic) | Physalospora piricola | Inhibition Rate at 50 mg/L | 93.0% | researchgate.net |

| Novel Isoquinoline Derivative (Ie) | Rhizotonia cerealis | Inhibition Rate at 50 mg/L | 93.0% | researchgate.net |

| Novel Isoquinoline Derivative (Il) | Fusarium graminearum | Inhibition Rate at 50 mg/L | 83.3% | researchgate.net |

| 8-Hydroxyquinoline Derivative (Compound 5) | Vibrio parahaemolyticus | MIC | 10⁻⁶ mg/mL | nih.gov |

| 8-Hydroxyquinoline Derivative (Compound 5) | Staphylococcus aureus | MIC | 10⁻⁶ mg/mL | nih.gov |

Investigations into Anticancer Research Applications (General, not clinical)

The potential of isoquinoline and quinoline derivatives as anticancer agents is an active area of non-clinical research. nih.govontosight.ai These compounds have been shown to exert cytotoxic effects on various cancer cell lines, and their mechanisms of action are being explored. nih.gov Isoquinoline-8-carboxylic acid, for instance, is considered a valuable precursor in the synthesis of potential anti-cancer agents. chemimpex.com

Research has shown that certain quinoline-3-carboxylic acid derivatives exhibit micromolar inhibition of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). nih.gov Interestingly, these carboxylic acid derivatives demonstrated higher selectivity for cancer cells over non-cancerous cells compared to their ester parent compounds. nih.gov This selectivity is a critical aspect of anticancer drug development.

Furthermore, new 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. mdpi.com One particular compound in this series showed significant anti-proliferative activity, with an IC50 value of 1.73 ± 0.27 μg/mL, which was found to be superior to other derivatives in the same study. mdpi.com Pyrrolo[2,1-a]isoquinoline scaffolds, found in marine alkaloids like lamellarins, have also demonstrated potent cytotoxic activities against a range of tumor cells, with some derivatives exhibiting IC50 values in the nanomolar range. rsc.org

| Compound/Analog Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivative (7c) | MCF-7 (Breast) | IC50 | 1.73 ± 0.27 μg/mL | mdpi.com |

| Lamellarin D (Pyrrolo[2,1-a]isoquinoline) | Various Tumor Cells | IC50 | 38–110 nM | rsc.org |

| Glycosylated lamellarin derivative (ZL3) | A549 (Lung) | IC50 | 3 nM | rsc.org |

| Glycosylated lamellarin derivative (ZL3) | HCT116 (Colon) | IC50 | 10 nM | rsc.org |

| Glycosylated lamellarin derivative (ZL3) | HepG2 (Liver) | IC50 | 15 nM | rsc.org |

Antioxidant Property Research

A number of isoquinoline and quinoline derivatives have been investigated for their antioxidant properties. nih.govontosight.ai The mechanism underlying the antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. nih.govmdpi.com The presence of hydroxyl groups on the aromatic ring is thought to be a key structural feature for this activity. mdpi.commdpi.com

Studies on 8-hydroxyquinoline have shown it to be a potent antioxidant, with its effects linked to both the scavenging of free radicals by the 8-hydroxyl group and the formation of coordination complexes with iron ions. mdpi.com Research on various isoquinoline alkaloids has also highlighted their antioxidant potential. nih.gov

In systematic studies of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, several compounds have demonstrated good antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net Similarly, other synthetic quinoline derivatives have shown antioxidant potential against the ABTS radical cation. mdpi.com

| Compound/Analog Class | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Deoxyribose degradation assay | Antioxidant Activity | More efficient at pH 7.4 than at pH 6.0 | mdpi.com |

| 2-Aryl-3-hydroxyquinoline-4-carboxylic acid derivative (14) | ABTS | Antioxidant Activity | Good | researchgate.net |

| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivative (21a) | ABTS | Antioxidant Activity | Good | researchgate.net |

| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivative (21b) | ABTS | Antioxidant Activity | Good | researchgate.net |

| Synthetic Quinoline Derivative (Qui2) | ABTS | Antioxidant Potential | Highest among tested derivatives | mdpi.com |

| Synthetic Quinoline Derivative (Qui3) | DPPH | Antioxidant Potential | Visible | mdpi.com |

Neuroprotective Research Principles

Isoquinoline alkaloids are a class of compounds for which significant neuroprotective effects have been reported in preclinical research. nih.govnih.govdoaj.org While direct studies on this compound are limited, the broader principles of neuroprotection associated with this structural class are well-documented. A primary mechanism of their neuroprotective action is the mitigation of oxidative stress, which is a key pathological factor in many neurodegenerative diseases. nih.govresearchgate.net

These compounds can reduce oxidative damage to nerve cells by scavenging free radicals and up-regulating the expression of endogenous antioxidant enzymes. mdpi.com The neuroprotective effects of isoquinoline alkaloids are also linked to their ability to inhibit neuroinflammation, a process that contributes to neuronal damage. nih.gov

Furthermore, some isoquinoline alkaloids have been shown to regulate autophagy, a cellular process responsible for clearing damaged components, which can be dysfunctional in neurodegenerative conditions. nih.gov They can also modulate intracellular calcium levels, preventing the excitotoxicity that leads to neuronal cell death. nih.gov The multifaceted nature of their activity, targeting multiple pathways involved in neuronal injury, makes isoquinoline derivatives a subject of ongoing interest in the search for new neuroprotective strategies. nih.govdoaj.org

Applications in Advanced Chemical and Biomedical Research Beyond Direct Biological Activity

Utility as Synthetic Intermediates and Building Blocks for Complex Molecule Synthesis

The isoquinoline (B145761) and quinoline (B57606) scaffolds, particularly those bearing carboxylic acid and hydroxyl groups, are recognized as valuable building blocks in organic synthesis for the construction of more complex molecules, including natural products and novel pharmaceutical agents. researchgate.netmdpi.comnih.gov Quinoline carboxylic acids serve as important synthetic intermediates for the creation of various valuable drugs. researchgate.net The presence of multiple functional groups on the 3-hydroxyisoquinoline-8-carboxylic acid ring system allows for a range of chemical transformations, making it a potentially useful precursor in diversity-oriented synthesis. rsc.org

While the broader class of 8-hydroxyquinolines has been used in the synthesis of new alkaloid derivatives, specific examples detailing the use of this compound as a starting material for the total synthesis of complex natural products are not extensively documented in publicly available literature. nih.gov However, the general synthetic utility of related compounds, such as the synthesis of 3-hydroxyisoquinolines from carboxylic acid starting materials, suggests its potential in this area. nih.gov The strategic placement of the hydroxyl and carboxylic acid groups offers reactive handles for elaboration into more intricate molecular architectures.

Development of Fluorescent Probes for Chemical Biology and Analytical Research

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established fluorophore and a key component in the design of fluorescent chemosensors for the detection of metal ions. mdpi.comnih.govresearchgate.net The fluorescence of 8-HQ derivatives can be modulated by the presence of various substituents and by their interaction with analytes. nih.govrsc.orgcore.ac.uk The development of fluorescent probes based on the quinoline scaffold is an active area of research, with applications in live-cell imaging and the sensing of biologically and environmentally important species. mdpi.comnih.govnih.gov

Specifically, 8-hydroxyquinoline and its derivatives are known to form fluorescent complexes with a variety of metal ions, making them ideal building blocks for fluorescent sensors. nih.govresearchgate.net The design of such probes often involves the strategic placement of functional groups that can tune the photophysical properties of the molecule. While there is extensive research on 8-hydroxyquinoline-based fluorescent probes, specific studies detailing the impact and utility of a carboxylic acid at the 8-position of a 3-hydroxyisoquinoline (B109430) core for the development of fluorescent probes are not widely reported. The presence of the carboxylic acid group could potentially influence the solubility, binding affinity, and spectral properties of such probes.

Catalytic Applications in Organic Synthesis, particularly in Proton Transfer Reactions

The inherent ability of hydroxyquinolines and related heterocyclic systems to participate in proton transfer processes is a key feature of their chemistry. nih.govresearchgate.net Excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon in 3-hydroxyisoquinoline and other hydroxy-substituted nitrogen heterocycles. nih.gov This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the heterocyclic ring upon photoexcitation.

Theoretical studies have investigated the mechanisms of excited-state proton transfer in 3-hydroxyisoquinoline, both in its self-associated forms and in the presence of proton acceptors like acetic acid. nih.gov These studies indicate that proton transfer can occur in the excited state, and the process can be influenced by the surrounding solvent environment. While the fundamental principles of proton transfer in the 3-hydroxyisoquinoline scaffold are established, the application of this compound as a catalyst for proton transfer reactions in organic synthesis is not a well-documented area of research. The presence of both a proton-donating hydroxyl group and a potentially proton-accepting carboxylic acid group within the same molecule presents an interesting structural motif for potential bifunctional catalysis, though specific examples remain to be explored.

Role as Derivatization Reagents in Advanced Analytical Techniques (e.g., LC-MS Metabolomics)

Chemical derivatization is a widely used strategy in liquid chromatography-mass spectrometry (LC-MS) based metabolomics to improve the analytical performance for certain classes of metabolites, including carboxylic acids. nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netlcms.czmdpi.comresearchgate.net Derivatization can enhance the chromatographic retention, improve ionization efficiency, and increase the sensitivity and selectivity of detection. nih.govnih.govresearchgate.netresearchgate.net

Various reagents have been developed for the derivatization of carboxylic acids in biological samples. nih.govnih.govresearchgate.net For instance, 2-hydrazinoquinoline (B107646) has been reported as an effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. nih.gov This reagent improves the chromatographic performance and ionization efficiency of the derivatized molecules. However, the use of this compound itself as a derivatization reagent for other molecules in advanced analytical techniques like LC-MS metabolomics has not been reported in the scientific literature. Typically, derivatization reagents are designed to be highly reactive towards a specific functional group and to introduce a tag that enhances detection, and the structure of this compound does not immediately suggest a role as a general-purpose derivatization agent for common metabolites.

Exploration in Radiopharmaceutical Development for Research Imaging (e.g., Amino Acid Transporter Ligands)

The development of radiolabeled compounds for positron emission tomography (PET) imaging is a crucial area of biomedical research, enabling the non-invasive visualization and quantification of biological processes in vivo. nih.gov The design of PET tracers often involves the incorporation of a positron-emitting radionuclide into a molecule that selectively binds to a biological target of interest.

While there is no direct evidence of the use of this compound in radiopharmaceutical development, a structurally related analog, 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, has been evaluated as an imaging agent for prostate cancer. This compound demonstrated high and specific accumulation in tumors in preclinical models, suggesting its potential as a radiotracer. The core structure of a hydroxyisoquinoline carboxylic acid is therefore of interest for the development of ligands for amino acid transporters, which are often upregulated in cancer cells. nih.gov The development of ligands for the large-neutral amino acid transporter 1 (LAT-1) is a key area of research for both therapeutic and diagnostic applications in oncology. nih.gov Further exploration of radiolabeled derivatives of this compound could be a promising avenue for the development of new PET imaging agents targeting amino acid transport systems in tumors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxyisoquinoline-8-carboxylic acid, and how can reaction yields be maximized?

- Methodological Answer : Multi-component condensation reactions using aromatic aldehydes and isocyanides with aminopyridine-carboxylic acid precursors are effective. For example, reactions in ethanol under reflux conditions (70–80°C) with catalysts like polyphosphoric acid (PPA) have achieved high yields (>80%) in analogous systems . Optimize stoichiometry (1:1:1 for aldehyde, isocyanide, and aminopyridine-carboxylic acid) and monitor reaction progress via TLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer :

- IR Spectroscopy : Look for O–H (carboxylic acid) stretching at 2500–3300 cm⁻¹ and C=O (carboxylic acid) at 1680–1720 cm⁻¹. For quinoline rings, C–N stretching appears at 1350–1500 cm⁻¹ .

- NMR : In H NMR, the hydroxyl proton (COOH) is typically broad (δ 10–13 ppm). Aromatic protons in the isoquinoline ring appear as multiplets between δ 7.5–9.0 ppm. C NMR should show the carboxylic carbon at δ 165–175 ppm .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.18 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol forms) or solvent effects. For example, variable O–H stretching in IR may indicate hydrogen bonding. Use deuterated solvents (DMSO-d6) in NMR to stabilize tautomers, and cross-validate with computational methods (DFT calculations for predicted spectra). For HPLC-MS discrepancies, ensure ionization efficiency is consistent (e.g., adjust source temperature or mobile phase pH) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electrophilic substitution patterns on the isoquinoline ring. Focus on Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) is recommended for studying interactions with biological targets (e.g., enzymes), using PDB structures and optimizing ligand protonation states at physiological pH .

Q. How can researchers design experiments to compare the biological activity of this compound with its structural analogs?

- Methodological Answer :

- In vitro assays : Test inhibition of bacterial enoyl-ACP reductase (FabI) using microplate reader-based NADH depletion assays (λ = 340 nm). Include positive controls (e.g., triclosan) and negative controls (DMSO vehicle).

- SAR analysis : Synthesize analogs (e.g., 7,8-dihydroxy derivatives) and correlate substituent electronegativity with activity. Use ANOVA for statistical validation of IC differences (p < 0.05) .

Q. What strategies mitigate thermal degradation during the synthesis of this compound derivatives?

- Methodological Answer : Degradation occurs via decarboxylation at >100°C. Use low-temperature reflux (ethanol, 70–80°C) and inert atmospheres (N). Add radical scavengers (e.g., BHT) to suppress oxidative side reactions. Monitor purity via DSC (decomposition onset >150°C) .

Data Analysis & Reporting

Q. How should researchers statistically validate contradictory bioactivity data across multiple batches of this compound?

- Methodological Answer : Apply Grubbs' test to exclude outliers. Use principal component analysis (PCA) to identify batch-specific variables (e.g., impurity profiles via LC-MS). Normalize data using Z-scores and report 95% confidence intervals .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Include exact molar ratios, solvent grades, and equipment specifications (e.g., microwave reactor wattage). Use IUPAC nomenclature consistently and provide spectral raw data (e.g., NMR FID files) in supplementary materials. Adhere to CIF standards for crystallographic data .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear EN 166-certified goggles, nitrile gloves (EN 374), and flame-retardant lab coats. Use fume hoods for synthesis to avoid inhalation of aerosols. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.